molecular formula C16H18BrN3O2 B2961025 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one CAS No. 2415634-99-8

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B2961025
CAS No.: 2415634-99-8
M. Wt: 364.243
InChI Key: GRRYNXSIPYQBEJ-UHFFFAOYSA-N
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Description

The compound “1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is substituted with a bromine atom at the 4th position . This compound also contains an azetidine ring, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . The azetidine ring is substituted with a methoxyphenyl ethanone group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and azetidine rings, along with the methoxyphenyl ethanone group . The bromine atom on the pyrazole ring would be a significant feature, as halogens are often involved in interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromine atom on the pyrazole ring could potentially be involved in substitution reactions . Additionally, the azetidine ring could undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility . The presence of the methoxy group could also influence the compound’s solubility and reactivity .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives , this compound could potentially be a valuable target for future drug discovery efforts.

Properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-22-15-5-3-2-4-13(15)6-16(21)19-8-12(9-19)10-20-11-14(17)7-18-20/h2-5,7,11-12H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYNXSIPYQBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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